1-Bromo-4-chloro-3-fluoro-2-methylbenzene
Description
Overview of Halogenated Aromatic Scaffolds in Modern Chemical Science
Halogenated aromatic compounds are a class of organic molecules characterized by one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to an aromatic ring system. These scaffolds are fundamental building blocks in numerous areas of modern chemical science. Their prevalence stems from the unique ability of halogen substituents to modulate a molecule's physical, chemical, and biological properties. In pharmaceuticals and agrochemicals, the introduction of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes or receptors. sciencedaily.comscribd.com
Polyhalogenated aromatic hydrocarbons (PHAHs), which contain multiple halogen substituents, are of significant interest due to their chemical stability and diverse reactivity. science.govscience.gov They serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures through reactions like cross-coupling, nucleophilic substitution, and directed metallation. The presence of different halogens on the same aromatic ring allows for selective, stepwise transformations, providing a powerful tool for synthetic chemists. These compounds are integral to the production of high-performance polymers, liquid crystals, dyes, and a wide array of biologically active molecules. nih.gov
Unique Substitution Patterns and Their Implications for Chemical Reactivity
The reactivity of a benzene (B151609) ring is profoundly influenced by its substituents. studymind.co.uk Each group can either donate or withdraw electron density, which in turn activates or deactivates the ring towards electrophilic attack. vedantu.comlibretexts.org Furthermore, substituents direct incoming electrophiles to specific positions (ortho, meta, or para) on the ring. libretexts.org
In the case of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene, the benzene ring is decorated with four different substituents, creating a complex and unique reactivity profile. The methyl group (-CH₃) is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions. studymind.co.uk Conversely, the halogen atoms (Br, Cl, F) are deactivating due to their inductive electron-withdrawing effect, yet they are considered ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. msu.edu The interplay between the activating methyl group and the deactivating halogens, combined with the specific placement of each substituent, dictates the precise regioselectivity of further chemical transformations. The steric hindrance imposed by the methyl group and adjacent halogens also plays a critical role in determining which positions are accessible for reaction.
| Substituent | Type | Activating/Deactivating Effect | Directing Effect |
| -CH₃ (Methyl) | Alkyl Group | Activating | Ortho, Para |
| -F (Fluoro) | Halogen | Deactivating | Ortho, Para |
| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |
| -Br (Bromo) | Halogen | Deactivating | Ortho, Para |
Positioning of this compound within Contemporary Organic Synthesis and Chemical Theory
This compound is a highly specialized polyhalogenated aromatic compound valued as a versatile intermediate in organic synthesis. Its significance lies in the differential reactivity of its three distinct halogen atoms. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity generally follows the order C-I > C-Br > C-Cl > C-F. This hierarchy allows for selective functionalization of the molecule.
For instance, the carbon-bromine bond is typically the most reactive site for transformations such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of an aryl, vinyl, or amino group at the 1-position while leaving the chloro and fluoro substituents intact for subsequent reactions. acs.org This stepwise, site-selective functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient and controlled assembly of complex target molecules. Therefore, this compound serves as a valuable building block for creating novel pharmaceuticals, agrochemicals, and advanced materials where precise control over the substitution pattern is essential.
Table of Properties for this compound
| Property | Value |
|---|---|
| CAS Number | 1628524-91-3 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| MDL Number | MFCD28141988 |
[Source: MySkinRecipes myskinrecipes.com]
Historical Context and Evolution of Research on Multi-Substituted Benzenes
The study of multi-substituted benzenes dates back to the 19th century, following the initial discovery of benzene by Michael Faraday in 1825 and the subsequent elucidation of its cyclic structure by Friedrich August Kekulé. scribd.com Early research focused on electrophilic aromatic substitution reactions, which allowed for the introduction of various functional groups onto the benzene ring. However, controlling the precise position of these substituents, especially when adding more than two, was a significant challenge governed by the inherent directing effects of the groups already present.
The 20th century saw the advent of more sophisticated synthetic methods, but the programmed, "at-will" synthesis of benzene derivatives with different substituents at all five or six positions remained a formidable challenge. sciencedaily.comasianscientist.com A major breakthrough in this area came in the 21st century with the development and refinement of transition metal-catalyzed cross-coupling reactions. These powerful methods provided chemists with unprecedented control over bond formation. In 2015, researchers demonstrated the first programmed synthesis of hexa-substituted benzenes bearing six different aryl groups, showcasing the evolution from statistical substitution to precise, rational molecular construction. sciencedaily.comasianscientist.com Compounds like this compound are products of this evolution, designed specifically to leverage the principles of modern synthetic chemistry for creating complex and highly functionalized molecules.
Aims and Scope of Academic Inquiry into this compound
Academic inquiry into a specifically substituted compound like this compound is typically driven by its potential as a strategic building block in organic synthesis. The primary aims of research involving this molecule would include:
Exploration of Selective Reactivity: A key focus would be to systematically investigate the selective functionalization of the C-Br, C-Cl, and C-F bonds. This involves studying various cross-coupling, amination, and cyanation reactions under different catalytic conditions to establish a reliable protocol for stepwise modification of the aromatic ring.
Development of Novel Synthetic Methodologies: The unique electronic and steric environment of the compound could be used as a substrate to test and develop new catalytic systems or reaction conditions that offer improved selectivity or efficiency for transformations on sterically hindered or electronically complex aromatic rings.
Synthesis of Biologically Active Compounds: Researchers would likely utilize this compound as a starting material or key intermediate in the multi-step synthesis of novel analogues of known drugs or agrochemicals. The specific substitution pattern may be designed to probe structure-activity relationships or to enhance desired properties like potency and metabolic stability.
Application in Materials Science: The compound could serve as a precursor for the synthesis of new organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the core structure are finely tuned by its substituents.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVABCKXCUPZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Chloro 3 Fluoro 2 Methylbenzene Transformations
Electrophilic Aromatic Substitution Reactions on 1-Bromo-4-chloro-3-fluoro-2-methylbenzene
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and regioselectivity of this process on a polysubstituted ring like this compound are dictated by the interplay of the electronic and steric effects of the existing substituents.
The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. In this compound, the four substituents—methyl, fluorine, chlorine, and bromine—each exert an influence on the two available positions for substitution: C5 and C6.
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. oneonta.edu It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion). The methyl group is an ortho, para-director. youtube.com
Halogen Atoms (-F, -Cl, -Br): Halogens present a paradoxical case; they are deactivating groups yet are also ortho, para-directors. youtube.comlibretexts.org Their high electronegativity withdraws electron density from the ring inductively, which deactivates the ring towards electrophilic attack. msu.edu However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the attack is at the ortho or para position. libretexts.org This resonance effect is responsible for their directing ability. The deactivating strength of halogens is related to their electronegativity, following the general trend F > Cl > Br. youtube.comlibretexts.org
To predict the outcome of an EAS reaction on this compound, the directing effects of all four substituents on the remaining C-H bonds at positions C5 and C6 must be considered.
Attack at C5: This position is meta to the -CH₃ group, ortho to the -Cl group, and para to the -Br group.
Attack at C6: This position is para to the -CH₃ group, meta to the -F group, and ortho to the -Br group.
The powerful activating and directing effect of the methyl group strongly favors substitution at its ortho and para positions. oneonta.edu The halogens also direct ortho and para. The consensus of these directing effects points towards C6 as the most probable site for electrophilic attack. The attack at C6 is favored by the para-directing methyl group and the ortho-directing bromine atom. While the fluorine atom is meta to this position, the combined influence of the activating methyl group and the other two halogens typically overrides this. Furthermore, the C5 position is sterically more hindered, being flanked by the chloro and fluoro substituents.
Table 1: Analysis of Substituent Directing Effects for Electrophilic Attack
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for Attack |
|---|---|---|---|---|
| 2-Methyl | C2 | Activating (Inductive, Hyperconjugation) | Ortho, Para | C6 (para) |
| 3-Fluoro | C3 | Deactivating (Inductive > Resonance) | Ortho, Para | C5 (para) |
| 4-Chloro | C4 | Deactivating (Inductive > Resonance) | Ortho, Para | C5 (ortho) |
| 1-Bromo | C1 | Deactivating (Inductive > Resonance) | Ortho, Para | C6 (ortho) |
The mechanism for electrophilic aromatic substitution proceeds in two main steps: the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by the deprotonation of this intermediate to restore aromaticity. lumenlearning.comlibretexts.org
Formation of the Arenium Ion: The π electrons of the benzene ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it involves the disruption of the stable aromatic system. lumenlearning.com
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the arenium ion, and the electrons from the C-H bond move to restore the aromatic π system. libretexts.org
Considering the analysis in the previous section, the attack at C6 is electronically and sterically favored. The arenium ion formed from this attack is stabilized by resonance. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on C1, C3, and C5. The methyl group at C2 and the bromine at C1 can participate in stabilizing the positive charge through hyperconjugation/induction and resonance, respectively, when the electrophile adds to the C6 position.
Metal-Halogen Exchange Reactions and Subsequent Functionalization
Metal-halogen exchange is a powerful organometallic reaction used to convert aryl halides into aryl organometallic reagents, which can then be functionalized by reacting with various electrophiles. wikipedia.org This reaction is particularly useful for aryl bromides and iodides.
The reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. tcnj.edu The rate of exchange is dependent on the halogen, following the order I > Br > Cl >> F. wikipedia.org In this compound, the bromine atom at the C1 position is the most reactive site for metal-halogen exchange. The reaction would proceed with high regioselectivity, replacing the bromine atom with lithium to form 1-lithio-4-chloro-3-fluoro-2-methylbenzene.
Once formed, this organolithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups onto the aromatic ring. tcnj.eduresearchgate.net This two-step sequence allows for the synthesis of a diverse range of derivatives that would be difficult to access through other methods.
Table 2: Examples of Functionalization via Metal-Halogen Exchange
| Electrophile (E⁺) | Reagent | Functional Group Introduced | Product Name |
|---|---|---|---|
| Proton (H⁺) | H₂O | -H | 1-Chloro-2-fluoro-3-methylbenzene |
| Carbon Dioxide | 1. CO₂ 2. H₃O⁺ | -COOH | 4-Chloro-3-fluoro-2-methylbenzoic acid |
| Aldehyde/Ketone | 1. R₂C=O 2. H₃O⁺ | -C(OH)R₂ | Alcohol derivative |
| Dimethylformamide (DMF) | 1. DMF 2. H₃O⁺ | -CHO | 4-Chloro-3-fluoro-2-methylbenzaldehyde |
| Iodine | I₂ | -I | 4-Chloro-3-fluoro-1-iodo-2-methylbenzene |
This methodology provides a reliable and regioselective route for the functionalization of this compound, leveraging the differential reactivity of the halogen substituents. The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of the organolithium intermediate with other functional groups or elimination to form a benzyne.
Radical Reactions Involving Carbon-Halogen Bonds
The reactivity of this compound in radical reactions is primarily centered on the homolytic cleavage of its carbon-halogen bonds and the abstraction of hydrogen atoms from its methyl group. The relative strengths of the carbon-halogen bonds are a critical determinant of their reactivity in radical processes. Generally, the bond dissociation energy (BDE) of carbon-halogen bonds on an aromatic ring increases in the order C-Br < C-Cl < C-F. This trend suggests that the C-Br bond is the most susceptible to homolytic cleavage under radical conditions.
Theoretical studies and computational models of polyhalogenated aromatic compounds provide insight into these BDEs. umn.edursc.orgnih.gov For instance, the gas-phase bond dissociation enthalpies for halobenzenes follow a clear trend that can be extrapolated to more complex molecules like this compound.
Table 1: Representative Carbon-Halogen Bond Dissociation Energies (BDEs) in Aromatic Compounds
| Bond | Typical BDE (kcal/mol) |
|---|---|
| C-Br | ~83 |
| C-Cl | ~98 |
| C-F | ~122 |
Note: These are generalized values for halobenzenes and can be influenced by the presence of other substituents. The actual BDEs in this compound may vary slightly due to the electronic effects of the other halogens and the methyl group. nih.govdoubtnut.comquora.comresearchgate.netreddit.comquora.com
Radical reactions can be initiated by various means, including photolysis, thermolysis, or the use of radical initiators. youtube.com Once a halogen radical is formed, it can participate in a chain reaction. For example, in the presence of a hydrogen donor, a bromine radical could abstract a hydrogen atom, leading to the formation of HBr and a new carbon-centered radical.
The benzylic hydrogens of the methyl group are also susceptible to radical abstraction. libretexts.orgrsc.org The stability of the resulting benzyl (B1604629) radical, due to resonance delocalization into the aromatic ring, makes this a favorable process. rsc.orgnih.gov Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, would likely lead to the selective bromination of the methyl group. libretexts.org
Functional Group Interconversions at the Methyl and Halogen Sites
The diverse substitution pattern of this compound allows for a range of functional group interconversions at both the methyl and halogen positions.
At the Halogen Sites:
Grignard Reagent Formation: The C-Br bond is the most likely site for the formation of a Grignard reagent due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. wisc.eduwalisongo.ac.idadichemistry.combyjus.comchegg.com Treatment with magnesium metal in an ethereal solvent would selectively form the organomagnesium compound at the bromine position. This Grignard reagent can then be used in a variety of subsequent reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Lithiation and Halogen-Metal Exchange: Directed ortho-lithiation is a powerful tool in aromatic chemistry. ias.ac.innih.govias.ac.inuwindsor.ca While the fluorine atom can direct lithiation to the adjacent position, the bromine atom is prone to halogen-metal exchange with organolithium reagents like n-butyllithium. The outcome of such a reaction would depend on the specific reagents and reaction conditions.
Cross-Coupling Reactions: The bromine and chlorine substituents are potential sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. nih.govresearchgate.netnih.govmdpi.comresearchgate.net The higher reactivity of the C-Br bond typically allows for selective coupling at this position under carefully controlled conditions. nih.govresearchgate.netnih.gov
At the Methyl Site:
Oxidation: The methyl group can be oxidized to various functional groups. libretexts.orgthieme-connect.denih.govacs.orggoogle.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can convert the methyl group to a carboxylic acid. Milder oxidizing agents can yield the corresponding aldehyde. The specific choice of oxidant and reaction conditions is crucial to control the extent of oxidation.
Table 2: Potential Functional Group Interconversions
| Site | Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|---|
| Bromine | Grignard Formation | Mg, THF/ether | 4-chloro-3-fluoro-2-methylphenylmagnesium bromide |
| Bromine/Chlorine | Cross-Coupling | Pd catalyst, boronic acid/organotin reagent | Arylated/alkenylated derivative |
| Methyl Group | Oxidation | KMnO4, heat | 4-bromo-2-chloro-3-fluorobenzoic acid |
| Methyl Group | Radical Halogenation | NBS, UV light | 1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene |
Comparative Reactivity Studies of Bromine, Chlorine, and Fluorine Substituents in this compound
The reactivity of the three different halogen substituents in this compound varies significantly depending on the type of reaction.
In Nucleophilic Aromatic Substitution (SNA_r):
The reactivity order in S_NAr reactions is generally F > Cl > Br. This is because the rate-determining step is the attack of the nucleophile to form a Meisenheimer complex, and the highly electronegative fluorine atom is most effective at stabilizing the negative charge of this intermediate through its strong inductive electron withdrawal. ncert.nic.inresearchgate.net However, the leaving group ability (Br > Cl > F) can become more important in some cases. The presence of other electron-withdrawing groups on the ring enhances the reactivity towards nucleophilic attack.
In Electrophilic Aromatic Substitution:
In Metal-Catalyzed Reactions:
In reactions such as cross-coupling, the reactivity order is typically determined by the C-X bond strength, leading to the order Br > Cl >> F. nih.govresearchgate.netnih.govmdpi.com This allows for selective reactions at the C-Br bond while leaving the C-Cl and C-F bonds intact.
Computational Studies:
Computational studies on the dehalogenation of aromatic compounds and bond dissociation energies provide a theoretical framework for understanding the relative reactivities of the carbon-halogen bonds. umn.edunih.govacs.orgrsc.orgnih.govresearchgate.net These studies confirm that the C-Br bond is the weakest, followed by the C-Cl bond, and the C-F bond is the strongest. doubtnut.comquora.comresearchgate.netreddit.comquora.com This theoretical understanding aligns with the observed experimental reactivity in radical and organometallic reactions. The influence of the substituents on the halogen bond strength has also been investigated computationally, showing that electron-withdrawing groups strengthen the interaction. chemistryviews.org
Table 3: Summary of Halogen Reactivity by Reaction Type
| Reaction Type | General Reactivity Order | Key Factors |
|---|---|---|
| Radical Reactions (Homolytic Cleavage) | Br > Cl > F | Bond Dissociation Energy |
| Nucleophilic Aromatic Substitution | F > Cl > Br | Electronegativity and stabilization of Meisenheimer complex |
| Electrophilic Aromatic Substitution | Deactivating: F > Cl > Br | Inductive vs. Resonance Effects |
| Grignard Reagent Formation | Br > Cl > F | Bond Dissociation Energy |
| Palladium-Catalyzed Cross-Coupling | Br > Cl >> F | Bond Dissociation Energy, Oxidative Addition Rate |
Theoretical and Computational Chemistry Studies on 1 Bromo 4 Chloro 3 Fluoro 2 Methylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 1-bromo-4-chloro-3-fluoro-2-methylbenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in predicting its ground-state geometry. These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.
The presence of multiple substituents on the benzene (B151609) ring is expected to induce some distortion from a perfect hexagonal geometry. The C-C bond lengths within the aromatic ring will likely vary slightly from the standard 1.39 Å of benzene, influenced by the electronic nature of the attached groups. For instance, the C-C bonds adjacent to the electron-donating methyl group might exhibit slightly different lengths compared to those near the electronegative halogens. The C-Halogen and C-Methyl bond lengths and the angles between the substituents and the plane of the benzene ring are also critical parameters that would be precisely determined through DFT optimization.
Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | 1.91 |
| C-Cl | 1.74 |
| C-F | 1.36 |
| C-C (aromatic, avg.) | 1.39 |
| C-CH3 | 1.51 |
| **Bond Angles (°) ** | |
| C-C-Br | 119.5 |
| C-C-Cl | 120.5 |
| C-C-F | 119.8 |
| C-C-CH3 | 121.0 |
Note: These values are illustrative and would be confirmed by actual DFT calculations.
| Reactivity Index | Definition | Predicted Trend for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to the dominant electron-withdrawing effect of halogens. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the electron-withdrawing substituents. |
| HOMO-LUMO Gap | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | Likely to be moderately large, suggesting relative stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2; measures the ability to attract electrons. | Increased due to the presence of electronegative halogens. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. | Expected to be relatively high, indicating stability. |
Prediction of Reaction Pathways, Transition States, and Energy Profiles for Transformations
By calculating the energies of the intermediates and transition states for electrophilic attack at each available position on a related, less substituted ring, a reaction energy profile can be constructed. masterorganicchemistry.com These calculations can predict the most favorable reaction pathway by identifying the one with the lowest activation energy barrier. For instance, in a hypothetical nitration reaction, theoretical calculations could determine whether the nitro group would preferentially add to a specific available carbon atom, considering the combined directing effects of the bromo, chloro, fluoro, and methyl groups. The stability of the sigma complex (Wheland intermediate) formed during the reaction is a key factor in determining the regioselectivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a complex distribution of charge. The electronegative halogen atoms will create regions of negative potential around them, while also inductively withdrawing electron density from the aromatic ring, making the ring itself more electron-poor (more positive potential) than in benzene. The methyl group, being electron-donating, will slightly increase the electron density in its vicinity. The hydrogen atoms of the methyl group will exhibit a positive potential. The areas of most negative potential are likely to be located around the fluorine and chlorine atoms, while the most positive potential will be on the hydrogen atoms of the methyl group.
Quantum Chemical Descriptors for Non-Covalent Interactions, including Halogen Bonding and π-π Stacking
This compound has the potential to participate in various non-covalent interactions, which are crucial in crystal engineering, materials science, and biological systems. nih.gov The presence of bromine and chlorine atoms makes it a potential halogen bond donor. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. nih.gov Quantum chemical calculations can quantify the strength and directionality of these potential halogen bonds.
The aromatic ring of the molecule can also engage in π-π stacking interactions with other aromatic systems. libretexts.org The nature of the substituents significantly influences the strength and geometry of these interactions. The electron-withdrawing halogens can polarize the π-system, potentially leading to favorable electrostatic interactions in a stacked dimer. rsc.org Computational methods can be used to calculate the interaction energies and optimal geometries for such π-stacked complexes.
| Interaction Type | Key Features | Predicted Role of this compound |
| Halogen Bonding | Directional interaction involving a halogen atom as a Lewis acid. | Can act as a halogen bond donor through its bromine and chlorine atoms. |
| π-π Stacking | Interaction between aromatic rings. | Can participate in stacked or T-shaped interactions with other aromatic molecules. |
| van der Waals Forces | Dispersive forces present between all molecules. | Contribute to the overall intermolecular interactions. |
Ab Initio and Semi-Empirical Methods for Understanding Spectroscopic Properties
Theoretical calculations are instrumental in interpreting and predicting the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), as well as DFT, can be used to calculate harmonic vibrational frequencies. researchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. acs.org
Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for predicting spectroscopic properties. wikipedia.org These methods can be particularly useful for larger molecules where more rigorous ab initio or DFT calculations are computationally expensive. researchgate.net For this compound, theoretical calculations could predict the characteristic stretching frequencies for the C-H, C-C, C-Br, C-Cl, and C-F bonds, as well as the various bending and torsional modes.
Below is a hypothetical table of predicted characteristic vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (methyl) | 2850 - 3000 |
| C-C stretch (aromatic) | 1400 - 1600 |
| C-F stretch | 1100 - 1300 |
| C-Cl stretch | 700 - 850 |
| C-Br stretch | 500 - 650 |
Note: These are general ranges and would be refined by specific calculations.
Advanced Spectroscopic Analysis and Structural Elucidation of 1 Bromo 4 Chloro 3 Fluoro 2 Methylbenzene
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 1-Bromo-4-chloro-3-fluoro-2-methylbenzene. By analyzing the spectra from various nuclei (¹H, ¹³C, ¹⁹F) and employing two-dimensional techniques, a complete structural assignment can be made.
¹H NMR: Chemical Shift Anisotropy and Spin-Spin Coupling Analysis for Aromatic Protons
The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of the protons in the molecule. The aromatic region is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring, while the aliphatic region will feature a singlet for the methyl group protons.
The aromatic protons, H-5 and H-6, are anticipated to appear as doublets due to coupling with each other. The proton H-6, being ortho to the electron-withdrawing bromine atom, is expected to be deshielded and resonate at a lower field compared to H-5. The methyl group protons (CH₃) are adjacent to the C-2 carbon and are expected to appear as a singlet in the upfield region, slightly deshielded by the aromatic ring and the adjacent fluorine atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 7.15 | d | 8.5 |
| H-6 | 7.42 | d | 8.5 |
This is an interactive data table. You can sort and filter the data as needed.
The predicted spin-spin coupling constant (J value) of approximately 8.5 Hz between H-5 and H-6 is characteristic of ortho-coupling in a benzene ring, confirming their adjacent positions. The singlet for the methyl group indicates no adjacent protons, which is consistent with its attachment to the quaternary carbon C-2.
¹³C NMR: Aromatic Carbon Chemical Shifts and Quaternary Carbon Identification
The ¹³C NMR spectrum is essential for identifying all carbon environments within the molecule, including the non-protonated quaternary carbons. The spectrum is expected to display seven unique signals, corresponding to the six aromatic carbons and the one methyl carbon.
The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen and methyl substituents. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond coupling (¹JC-F), appearing as a doublet, which is a key identifying feature. Other carbons may also show smaller couplings to fluorine (nJ*C-F). The carbons directly bonded to the electronegative halogens (C-1, C-3, C-4) are expected to be significantly deshielded. The methyl carbon will appear at the highest field.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) | Quaternary |
|---|---|---|---|---|
| C-1 | 118.5 | d | ³JC-F ≈ 4 | Yes |
| C-2 | 129.8 | d | ²JC-F ≈ 18 | Yes |
| C-3 | 158.2 | d | ¹JC-F ≈ 250 | Yes |
| C-4 | 125.6 | d | ²JC-F ≈ 22 | Yes |
| C-5 | 133.1 | s | - | No |
| C-6 | 128.4 | d | ³JC-F ≈ 3 | No |
This is an interactive data table. You can sort and filter the data as needed.
¹⁹F NMR: Unique Fluorine Chemical Shifts and Coupling Patterns
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal will be determined by its coupling to nearby protons. The fluorine at C-3 is ortho to the C-4-chloro and C-2-methyl positions and meta to the H-5 proton. The most significant coupling is expected to be the ortho coupling to the methyl group protons (though often small) and the meta coupling to H-5. This would likely result in a complex multiplet, often appearing as a doublet of quartets or simplified to a broad singlet depending on resolution. For simplicity, a doublet is often predicted due to the dominant meta-coupling to H-5.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
This is an interactive data table. You can sort and filter the data as needed.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Long-Range Couplings
Two-dimensional NMR experiments are indispensable for confirming the structural assignments derived from 1D spectra.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between coupled protons. The primary expected cross-peak would be between the aromatic protons H-5 and H-6, confirming their ortho relationship. No correlations to the methyl singlet would be observed.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would be observed between H-5 and C-5, H-6 and C-6, and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the molecular fragments and confirming the substitution pattern. Key expected correlations include:
The methyl protons showing correlations to C-1, C-2, and C-3.
H-5 showing correlations to C-1, C-3, and C-4.
H-6 showing correlations to C-2 and C-4.
These 2D NMR correlations would collectively provide unambiguous evidence for the proposed structure of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
The IR and Raman spectra are expected to show characteristic bands for the aromatic ring and the methyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group and the aromatic protons will be visible in the fingerprint region. The vibrations involving the heavy halogen atoms (C-Cl, C-Br) and the C-F bond will appear at lower frequencies. The C-F stretching vibration is typically strong in the IR spectrum and is expected in the 1200-1300 cm⁻¹ range.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |
| Methyl C-H Stretch | 2930 - 2980 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Methyl C-H Bend | 1380 - 1460 | IR |
| C-F Stretch | 1250 - 1290 | IR |
| C-Cl Stretch | 700 - 800 | IR |
This is an interactive data table. You can sort and filter the data as needed.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The isotopic pattern of the molecular ion is also highly characteristic due to the presence of bromine and chlorine, which have distinct and abundant isotopes (⁷⁹Br/⁸¹Br in an ~1:1 ratio, and ³⁵Cl/³⁷Cl in an ~3:1 ratio). This results in a complex M, M+2, M+4 isotopic cluster for the molecular ion peak.
The calculated exact mass for the most abundant isotopic combination (C₇H₅⁷⁹Br³⁵ClF) is 221.9247 Da. The fragmentation pattern in the mass spectrum would be governed by the relative strengths of the bonds and the stability of the resulting fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a methyl radical.
Predicted HRMS Data
| Ion | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [C₇H₅⁷⁹Br³⁵ClF]⁺• | 221.9247 | Molecular Ion (M) |
| [C₇H₅⁸¹Br³⁵ClF]⁺• / [C₇H₅⁷⁹Br³⁷ClF]⁺• | 223.9227 / 223.9218 | M+2 Isotope Peak |
| [C₇H₅⁸¹Br³⁷ClF]⁺• | 225.9197 | M+4 Isotope Peak |
| [C₇H₅BrF]⁺• | 186.9536 | Loss of Cl radical |
| [C₇H₅ClF]⁺• | 143.0037 | Loss of Br radical |
This is an interactive data table. You can sort and filter the data as needed.
Analysis of the fragmentation pathways, combined with the exact mass and isotopic distribution of the molecular ion, provides definitive confirmation of the elemental composition and structure of this compound.
In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive Due to Lack of Published Data
A thorough investigation into the scientific literature and chemical databases for detailed analytical information on the compound this compound has revealed a significant scarcity of published research. While the compound is listed in chemical catalogs with the CAS number 1628524-91-3, indicating its synthesis and commercial availability, there is a notable absence of in-depth studies concerning its advanced spectroscopic analysis and structural elucidation. bldpharm.com Consequently, a detailed article on this specific compound, as per the requested outline, cannot be generated at this time due to the lack of publicly available experimental and computational data.
The requested sections on advanced spectroscopic analysis, including detailed research findings and data tables, necessitate access to peer-reviewed scientific literature containing this information. Similarly, the subsections focusing on X-ray crystallography and the correlation of experimental data with computational predictions require published crystal structures and theoretical calculations, respectively.
Searches for scholarly articles and spectral data for this compound did not yield any specific results. The available information is generally limited to basic properties such as molecular weight and formula, without the detailed experimental spectra (NMR, IR, Mass Spectrometry) or crystallographic data required for a comprehensive scientific article.
While information exists for structurally similar compounds, such as isomers or molecules with different substitution patterns, this data cannot be extrapolated to accurately describe this compound. The precise arrangement of the bromo, chloro, fluoro, and methyl groups on the benzene ring will uniquely influence its spectroscopic and structural properties.
Until research on this compound is conducted and published in the scientific domain, a detailed and scientifically accurate article covering the requested advanced topics remains unfeasible.
Derivatization and Access to Complex Chemical Scaffolds Via 1 Bromo 4 Chloro 3 Fluoro 2 Methylbenzene
Synthesis of Positional Isomers and Analogues of 1-Bromo-4-chloro-3-fluoro-2-methylbenzene
The synthesis of specific substitution patterns on a benzene (B151609) ring, such as that in this compound and its isomers, requires multi-step synthetic strategies. Common methods involve the use of commercially available, appropriately substituted anilines or toluenes, which are then elaborated through reactions like diazotization followed by Sandmeyer or Schiemann reactions, and electrophilic halogenation. researchgate.netscribd.com For instance, the synthesis of related compounds like 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene (B33196) has been achieved starting from o-nitro-p-toluidine through a sequence of diazotization, reduction, and halogen-exchange reactions. researchgate.net Similarly, a one-pot diazotization and iodination method has been reported for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline, a process that improves yield by minimizing side reactions. google.com
These established methodologies can be adapted to produce a variety of positional isomers, each with a unique substitution pattern that can influence its chemical and physical properties. The introduction of fluorine atoms into biologically relevant molecules, for example, has been shown to be beneficial for their activity. nih.gov
Below is a table of known positional isomers of the title compound.
| Compound Name | CAS Number | Molecular Formula |
| 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | 943830-58-8 | C₇H₅BrClF |
| 2-Bromo-3-chloro-1-fluoro-4-methylbenzene | 1507512-34-6 | C₇H₅BrClF |
| 2-Bromo-4-chloro-3-fluoro-1-methylbenzene | 84789342-3 | C₇H₅BrClF |
This interactive table is based on data from PubChem and other chemical suppliers. nih.govbldpharm.comnih.gov
The synthesis of analogues, where one of the substituents is altered (e.g., methyl to ethyl, or fluoro to trifluoromethyl), can also be achieved by selecting appropriate starting materials and applying similar synthetic transformations.
Formation of Biaryl and Polycyclic Aromatic Systems from this compound
The carbon-halogen bonds in this compound are key functional groups for the construction of more complex molecular architectures, such as biaryl and polycyclic aromatic systems. These bonds serve as handles for transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) allows for selective and sequential couplings.
Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. They can be synthesized efficiently from aryl halides using various cross-coupling reactions. While transition-metal-free, base-promoted coupling reactions between arenes and electron-deficient aryl halides have been reported, transition-metal catalysis remains the most common approach. nih.gov The this compound scaffold can readily participate in these transformations.
Common Cross-Coupling Reactions for Biaryl Synthesis:
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Pd(0) complex | C-C |
| Stille Coupling | Organostannane reagent | Pd(0) complex | C-C |
| Heck Coupling | Alkene | Pd(0) complex | C-C |
| Sonogashira Coupling | Terminal alkyne | Pd(0) complex, Cu(I) salt | C-C |
| Buchwald-Hartwig Amination | Amine | Pd(0) or Pd(II) complex | C-N |
| Ullmann Condensation | Alcohol, Amine, Thiol | Cu(I) salt | C-O, C-N, C-S |
By first reacting at the more labile C-Br bond, a biaryl or other coupled product can be formed. The remaining C-Cl bond can then be used in a subsequent coupling reaction under more forcing conditions to introduce a second, different group, leading to complex, non-symmetrical products.
The synthesis of polycyclic aromatic systems can be achieved by designing derivatives of the title compound that can undergo intramolecular cyclization reactions. For example, a Suzuki coupling could be used to introduce a substituent bearing a reactive functional group, which then participates in a ring-closing reaction to form a fused ring system. Methodologies for constructing fused-ring systems through C-H amination and cyclization are also being developed, highlighting the ongoing innovation in this area. organic-chemistry.org
Strategies for Selective Functionalization of Remaining C-H and C-Halogen Bonds
The selective functionalization of the C-H and C-halogen bonds of this compound is crucial for its use as a versatile building block. The key to this selectivity lies in the different reactivities of the various sites on the aromatic ring.
C-Halogen Bond Functionalization: The primary strategy for selective functionalization of the C-halogen bonds relies on the reactivity difference between bromine and chlorine. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in two main classes of reactions:
Metal-Halogen Exchange: Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures will preferentially occur at the C-Br bond, generating an aryllithium species. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the original site of the bromine atom.
Transition-Metal-Catalyzed Cross-Coupling: As discussed previously, palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings can be performed selectively at the C-Br position while leaving the C-Cl bond intact by carefully controlling the reaction conditions (catalyst, ligand, temperature). This allows for a second, different coupling to be performed at the C-Cl site.
C-H Bond Functionalization: The single remaining C-H bond on the ring can also be functionalized. Its reactivity is influenced by the electronic effects of the adjacent substituents. Strategies for C-H functionalization have become a major focus in modern synthetic chemistry. researchgate.net
Directed ortho-Metallation (DoM): The fluorine atom can potentially act as a directing group for ortho-lithiation, although its directing ability is weaker than other groups like amides or ethers. This would involve using a strong base to deprotonate the C-H bond positioned ortho to the fluorine, creating a nucleophilic center for subsequent reaction with an electrophile.
Construction of Spiro and Bridged Ring Systems incorporating the Halogenated Aromatic Core
Spiro and bridged ring systems are important three-dimensional scaffolds found in many natural products and pharmacologically active molecules. qmul.ac.ukwikipedia.org Incorporating the this compound core into these complex structures presents a synthetic challenge that can be addressed through strategic derivatization.
While direct examples involving this specific aromatic compound are not prominent in the literature, general synthetic principles can be applied. A plausible approach involves converting the halogenated aromatic core into a bifunctional intermediate capable of participating in cyclization reactions.
Proposed Strategy for Spirocycle Synthesis: A spirocycle could be constructed by first performing a double functionalization of the aromatic core. For example, a Grignard reagent could be formed at the C-Br position and reacted with an epoxide, followed by a similar reaction at the C-Cl position with a different reagent. The resulting diol could then be cyclized with a ketone or aldehyde to form a spiro-ketal. A more direct approach involves reacting a di-lithiated derivative (formed sequentially from C-Br and then C-Cl or C-H) with a suitable di-electrophile that acts as the second ring of the spiro system.
Proposed Strategy for Bridged Ring System Synthesis: The construction of bridged rings often involves intramolecular reactions. nih.govnih.gov A potential strategy would be to use sequential cross-coupling reactions to attach two side chains to the aromatic ring (e.g., at the C-1 and C-4 positions). If these side chains contain appropriate reactive functional groups, an intramolecular cyclization (such as a Diels-Alder, aldol, or Michael reaction) could be triggered to form the bridged structure, with the aromatic ring serving as an anchor for the bridgeheads.
Design and Synthesis of Chemically Diverse Libraries based on the this compound Framework
The creation of small-molecule libraries is a cornerstone of modern drug discovery and materials science. The this compound scaffold is an excellent starting point for library synthesis due to its multiple, orthogonally reactive sites. The selective functionalization strategies discussed above can be employed in a combinatorial fashion to rapidly generate a large number of structurally diverse analogues. whiterose.ac.uk
A library synthesis plan could be designed around a central reaction sequence where different building blocks are introduced at each step.
Illustrative Combinatorial Library Synthesis Plan:
Step 1: C-Br Functionalization. Start with the core scaffold and perform a Suzuki coupling at the C-Br position using a diverse set of 50 different boronic acids (R¹-B(OH)₂). This generates 50 unique intermediate compounds.
Step 2: C-Cl Functionalization. Take the library of 50 intermediates and subject them to a Buchwald-Hartwig amination at the C-Cl position using a diverse set of 50 different amines (R²-NH₂). This step theoretically expands the library to 2,500 (50 x 50) distinct products.
Step 3: C-H Functionalization. A subsequent C-H activation/functionalization step could be performed on a subset of the library to introduce a third point of diversity (R³), further increasing the chemical space explored.
This modular approach allows for the systematic exploration of structure-activity relationships (SAR). The resulting library of compounds can be screened against biological targets to identify new lead compounds for drug development. The ability to readily modify the core scaffold makes it a valuable tool for generating diverse 3D structures for medicinal chemistry. nih.gov
Environmental Chemical Transformation Pathways of Halogenated Aromatics Mechanistic Focus
Abiotic Degradation Mechanisms in the Environment
Abiotic degradation involves chemical reactions that occur without the direct involvement of microorganisms. For halogenated aromatics, the most significant abiotic processes are photolysis, hydrolysis, and oxidation.
Photolysis, or degradation by sunlight, is a primary abiotic pathway for many aromatic compounds. The process is initiated when a molecule absorbs light energy, leading to the cleavage of chemical bonds. For 1-bromo-4-chloro-3-fluoro-2-methylbenzene, the carbon-halogen bonds are the most likely sites for photolytic attack. The rate and likelihood of cleavage are inversely related to the bond dissociation energy.
The C-Br bond (approx. 293 kJ/mol) is significantly weaker than the C-Cl (approx. 351 kJ/mol) and C-F (approx. 452 kJ/mol) bonds. wikipedia.org Consequently, the primary photolytic pathway is expected to be the homolytic cleavage of the carbon-bromine bond, generating an aryl radical and a bromine radical. This initial step can lead to a cascade of further reactions, including hydrogen abstraction from the solvent (like water or organic matter) to form 4-chloro-3-fluoro-2-methylbenzene.
The kinetics of such reactions often follow pseudo-first-order models, where the degradation rate is proportional to the concentration of the compound and the intensity of the light source. researchgate.net The environmental matrix, such as the presence of organic matter in water or soil, can significantly influence reaction kinetics by acting as a photosensitizer or a quencher.
Table 1: Carbon-Halogen Bond Dissociation Energies
| Bond | Dissociation Energy (kJ/mol) | Implication for Photolysis |
|---|---|---|
| C–F | ~452 | Most stable, least likely to break |
| C–Cl | ~351 | More stable than C-Br |
| C–Br | ~293 | Weakest C-X bond, most susceptible to cleavage |
Data sourced from general chemical principles. wikipedia.org
Hydrolytic Processes: Hydrolysis involves the reaction of a compound with water. For aryl halides like this compound, direct hydrolytic cleavage of the carbon-halogen bonds is generally a very slow process under typical environmental pH and temperature conditions. epa.gov The reaction proceeds via nucleophilic aromatic substitution, where a hydroxyl group replaces a halogen. This pathway is generally not considered a significant fate process for non-activated haloaromatics in the environment.
Oxidative Processes: Environmental oxidation can occur through reactions with highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are photochemically produced in air, water, and soil. These radicals can attack the aromatic ring or the methyl group.
Side-Chain Oxidation: The methyl group attached to the benzene (B151609) ring is susceptible to oxidation. The benzylic carbon is particularly reactive and can be oxidized to form a carboxylic acid, yielding 2-bromo-5-chloro-6-fluorobenzoic acid. libretexts.org
Ring Oxidation: Hydroxyl radicals can also add to the aromatic ring, leading to the formation of hydroxylated intermediates (phenols), which can subsequently undergo ring cleavage.
Biotransformation Pathways in Microorganisms (Focus on Chemical Mechanisms of Dehalogenation)
Microorganisms have evolved diverse enzymatic systems to degrade persistent halogenated compounds. bohrium.com These biotransformation pathways are critical for the natural attenuation of such pollutants. The removal of halogen substituents, or dehalogenation, is the key initial step in the breakdown of these molecules. nih.govresearchgate.net
Under anaerobic (oxygen-deficient) conditions, found in sediments, deep groundwater, and flooded soils, reductive dehalogenation is a dominant biotransformation pathway. researchgate.net In this process, microorganisms use the halogenated compound as a terminal electron acceptor in their respiration, replacing a halogen atom with a hydrogen atom. nih.govfrontiersin.org
For this compound, the bromine atom would be the most favorable site for initial reductive dehalogenation due to the lower bond energy. This would transform the compound into 4-chloro-3-fluoro-2-methylbenzene. Subsequent removal of chlorine and fluorine is possible but occurs at progressively slower rates. This process is catalyzed by enzymes known as reductive dehalogenases. frontiersin.org Certain anaerobic bacteria, such as Desulfomonile tiedjei, are known to carry out aryl reductive dehalogenation. researchgate.net
In aerobic (oxygen-rich) environments, microorganisms employ different strategies for dehalogenation.
Hydrolytic Dehalogenation: This mechanism involves enzymes called dehalogenases that catalyze the replacement of a halogen atom with a hydroxyl group derived from water. nih.govmdpi.com While more common for haloalkanes, hydrolytic dehalogenation of haloaromatics has been observed. The resulting product would be a halogenated hydroxytoluene (a cresol).
Oxygenolytic Dehalogenation: This is a major aerobic pathway catalyzed by oxygenase enzymes. mdpi.com
Monooxygenases incorporate one oxygen atom into the aromatic ring, which can lead to the formation of a phenol (B47542) and the spontaneous elimination of the halogen substituent. nih.gov
Dioxygenases incorporate both atoms of molecular oxygen (O2) into the aromatic ring, typically forming a cis-dihydrodiol intermediate. nih.gov This intermediate is then dehydrogenated to a substituted catechol. The halogen can be removed either during the initial oxygenation step or from the resulting catechol intermediate. nih.gov This conversion to a catechol is a critical step that prepares the aromatic ring for cleavage. nih.gov
The microbial degradation of a compound like this compound involves a sequence of enzymatic reactions, leading to various metabolic intermediates. nih.gov The initial dehalogenation step is considered the most challenging part of the degradation process. bohrium.comresearchgate.net
Once a halogen is removed and the molecule is hydroxylated to form a catechol derivative (e.g., a fluorinated and methylated catechol), the aromatic ring is cleaved by catechol dioxygenases . nih.gov This ring-opening step breaks down the stable aromatic structure into aliphatic acids, which can then be funneled into central metabolic pathways, such as the Krebs cycle, to be used for energy and cell growth. researchgate.net
Table 2: Key Enzyme Classes in the Biotransformation of Halogenated Aromatics
| Enzyme Class | Dehalogenation Mechanism | Environmental Condition | Typical Reaction |
|---|---|---|---|
| Reductive Dehalogenases | Reductive | Anaerobic | R-X + 2e⁻ + H⁺ → R-H + X⁻ |
| Monooxygenases | Oxygenolytic/Hydrolytic | Aerobic | R-X + O₂ + 2H⁺ + 2e⁻ → R-OH + H₂O + X⁻ |
| Dioxygenases | Oxygenolytic | Aerobic | R-X + O₂ + 2H⁺ + 2e⁻ → R(OH)₂-X → Catechol-X |
| Hydrolases | Hydrolytic | Aerobic/Anaerobic | R-X + H₂O → R-OH + H⁺ + X⁻ |
This table summarizes general enzymatic functions. nih.govfrontiersin.orgnih.govmdpi.com
Chemical Fate of Halogenated Benzenes and Toluenes in Various Media
Halogenated benzenes and toluenes, a class of persistent and bioaccumulative aromatic hydrocarbons, are subject to a variety of transformation pathways in the environment. rewe-group.com Their fate is dictated by the interplay of physical, chemical, and biological processes, which vary significantly across different environmental compartments such as air, water, and soil. Due to their stability, many of these compounds persist for extended periods, leading to potential accumulation. bohrium.comnih.gov
Atmospheric Fate: In the atmosphere, halogenated aromatics can undergo long-range transport. rewe-group.com The primary degradation pathway in the gas phase is through reactions with photochemically generated hydroxyl (•OH) radicals. Photolysis, or the breakdown of molecules by light, can also contribute to their transformation, particularly for compounds that absorb ultraviolet radiation. copernicus.org The volatility of these compounds, governed by their specific structure, determines their partitioning between the gas phase and atmospheric particulate matter. copernicus.org
Aquatic Fate: In aquatic systems, the fate of halogenated benzenes and toluenes is influenced by processes such as hydrolysis, photolysis, and microbial degradation. Hydrolysis, the reaction with water, is generally slow for aryl halides unless activated by other functional groups. Direct and indirect photolysis can be significant, especially in surface waters, leading to the formation of various degradation products like naphthoquinones. nih.gov Sorption to sediment and suspended particles is another key process, influenced by the compound's water solubility and the organic carbon content of the solids. nih.gov
Terrestrial and Subsurface Fate: In soil and groundwater, microbial degradation is a crucial transformation pathway. bohrium.comnih.gov Under aerobic (oxygen-present) conditions, microorganisms can utilize dioxygenase enzymes to incorporate hydroxyl groups into the aromatic ring, initiating a cascade of reactions that can lead to ring cleavage and dehalogenation. nih.gov Conversely, under anaerobic (oxygen-absent) conditions, such as in saturated soils, sediments, and certain groundwater environments, reductive dehalogenation is a primary mechanism. nih.gov In this process, the halogenated compound acts as an electron acceptor, and microbes sequentially replace halogen atoms with hydrogen atoms. nih.gov This process has been observed for various chlorinated benzenes and toluenes, leading to less halogenated, and often less toxic, daughter products. nih.gov The persistence of these compounds in soil is also heavily dependent on their sorption to soil organic matter, which can limit their availability for microbial uptake and degradation. nih.gov
The following table summarizes the key transformation pathways for halogenated benzenes and toluenes in different environmental media.
| Environmental Medium | Primary Transformation Pathways | Influencing Factors |
| Air | • Photolysis• Reaction with hydroxyl (•OH) radicals | • Sunlight intensity• Atmospheric oxidant concentrations• Volatility and partitioning to particles |
| Water | • Microbial Degradation (aerobic/anaerobic)• Photolysis• Hydrolysis (generally slow) | • Microbial populations• Dissolved oxygen levels• Water chemistry (pH)• Light penetration• Sorption to sediment |
| Soil/Sediment | • Microbial Degradation (aerobic/anaerobic)• Sorption to organic matter | • Soil type and organic content• Oxygen and moisture content• Temperature• Presence of adapted microbial consortia |
Structure-Reactivity Relationships in Environmental Degradation of Polyhalogenated Aromatics
The environmental degradation rate and pathway of a polyhalogenated aromatic compound, such as this compound, are intrinsically linked to its molecular structure. The type, number, and position of halogen substituents on the aromatic ring, as well as the presence of other functional groups like the methyl group, profoundly influence its reactivity.
Effect of Halogen Type: The carbon-halogen bond strength is a critical factor determining the ease of degradation, particularly in reductive dehalogenation. The bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, bromo- and chloro-substituents are generally more susceptible to removal than fluoro-substituents. Studies on degradation using electron beam irradiation also show that bromobenzene (B47551) degrades faster than chlorobenzene, following this trend of bond strength. nih.gov For this compound, this suggests that the bromine atom would be the most likely to be removed first during reductive dehalogenation, followed by the chlorine atom, with the fluorine atom being the most recalcitrant.
Effect of Halogen Number and Position: Generally, an increase in the number of halogen substituents decreases susceptibility to aerobic microbial attack but can increase the rate of anaerobic reductive dehalogenation. The position of the halogens is also crucial. The presence of multiple halogens can create steric hindrance, potentially shielding the molecule from enzymatic attack. Furthermore, the electronic effects of the substituents influence the molecule's reactivity. Halogens are electron-withdrawing groups, which can affect the susceptibility of the aromatic ring to either electrophilic or nucleophilic attack, key steps in many degradation pathways. libretexts.org For instance, in the anaerobic dechlorination of chlorotoluenes, microorganisms have been shown to be capable of removing chlorine atoms from the ortho, meta, and para positions, indicating that specific microbial enzymes have adapted to different substitution patterns. nih.gov
Influence of the Methyl Group: The methyl group in this compound is an electron-donating group. This influences the electron density distribution of the aromatic ring, thereby affecting its reactivity towards microbial enzymes and chemical oxidants. The position of the methyl group relative to the halogens can also create steric effects that may hinder or facilitate enzymatic processes at adjacent carbon atoms.
The following table outlines the key structure-reactivity relationships governing the degradation of polyhalogenated aromatics.
| Structural Feature | Influence on Degradation | Example/Reason |
| Halogen Type | Degradation rate generally follows I > Br > Cl > F. | Based on decreasing carbon-halogen bond strength (C-F is strongest, C-I is weakest). nih.gov |
| Number of Halogens | Higher halogenation often decreases aerobic degradation but can enhance anaerobic reductive dehalogenation. | Increased halogenation makes the molecule more oxidized and a better electron acceptor for anaerobic respiration. |
| Position of Halogens | Influences steric accessibility and electronic properties of the aromatic ring. | Ortho-substituents can cause steric hindrance for enzymatic attack. libretexts.org The pattern of substitution affects the overall dipole moment and electron distribution. |
| Other Substituents (e.g., -CH₃) | Electron-donating or -withdrawing groups alter the ring's reactivity. | The electron-donating methyl group can activate the ring towards electrophilic attack but may influence the redox potential for reductive processes. |
Emerging Research Directions and Potential Applications in Advanced Chemical Synthesis
Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis
Key research efforts are directed towards:
Palladium- and Copper-Catalyzed Cross-Coupling: These systems are instrumental for forming new carbon-carbon and carbon-heteroatom bonds at the bromine and chlorine positions. Research is focused on designing new ligands that enhance catalyst activity, stability, and selectivity, allowing for reactions to occur under milder conditions and with lower catalyst loadings.
Regioselective Catalysis: A significant challenge with polyhalogenated aromatics is achieving regioselectivity. Novel catalytic systems are being explored that can differentiate between the C-Br and C-Cl bonds, or activate specific C-H bonds, enabling chemists to modify the molecule at a predetermined site.
Sustainable Metal Catalysts: While precious metals like palladium are highly effective, there is a growing interest in developing catalysts based on more abundant and less toxic metals such as iron, nickel, and cobalt. These earth-abundant metal catalysts offer a more sustainable and economical alternative for large-scale synthesis. nih.gov
The table below summarizes some catalytic approaches relevant to the functionalization of this compound.
| Catalytic Approach | Target Bond | Potential Reaction Type | Advantage |
| Palladium-based Catalysis | C-Br, C-Cl | Suzuki, Heck, Buchwald-Hartwig | High efficiency, broad substrate scope |
| Copper-based Catalysis | C-Br, C-Cl | Ullmann coupling, Sonogashira | Lower cost than palladium, effective for C-N and C-O bond formation |
| Iron-based Catalysis | C-H, C-Br | C-H Borylation, Cross-coupling | Sustainable, low cost, unique selectivity |
| Rhodium/Iridium Catalysis | C-H | C-H Activation/Functionalization | Direct functionalization of the aromatic ring |
Applications in Materials Chemistry as Precursors for Advanced Functional Materials
The distinct electronic and steric properties conferred by the halogen and methyl substituents make 1-Bromo-4-chloro-3-fluoro-2-methylbenzene an attractive precursor for advanced functional materials.
Polyhalogenated aromatic compounds are valuable monomers for creating high-performance polymers with desirable properties such as thermal stability, flame resistance, and specific electronic characteristics. The bromine and chlorine atoms on this compound can serve as reactive handles for polymerization reactions, particularly through cross-coupling chemistry.
For instance, it could be used in step-growth polymerization reactions like:
Suzuki Polymerization: Reaction with an aromatic diboronic acid could yield poly(arylene)s, a class of polymers known for their thermal stability and use in electronic applications.
Stille Polymerization: Coupling with an organotin reagent would provide another route to conjugated polymers.
The fluorine and methyl groups play a crucial role in fine-tuning the properties of the resulting polymer. The fluorine atom can enhance thermal stability, oxidative resistance, and solubility in organic solvents, while the methyl group can improve processability and solubility.
The synthesis of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials often relies on building blocks that can be elaborated into larger, conjugated systems. This compound can serve as a key intermediate in the synthesis of these materials.
The different halogens allow for sequential, selective cross-coupling reactions. For example, the more reactive C-Br bond can be functionalized first, followed by a different coupling reaction at the C-Cl position. This stepwise approach enables the construction of complex, non-symmetrical conjugated molecules that are essential for tuning the electronic properties of optoelectronic materials. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the HOMO/LUMO energy levels of the final material, which is critical for its performance in electronic devices.
Green Chemistry Approaches to the Synthesis and Transformation of this compound
Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of Green Chemistry. rsc.org Applying these principles to the synthesis and use of this compound aims to reduce environmental impact and improve safety. nih.gov
Key green chemistry strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves favoring catalytic reactions over stoichiometric ones.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. ubc.ca
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one such technique that can accelerate reactions and reduce energy needs. nih.gov
Catalysis: Utilizing highly efficient catalysts minimizes waste by enabling reactions with high selectivity and reducing the need for protecting groups or purification steps.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat transfer, enhanced safety for handling reactive intermediates, and easier scalability.
Advanced Methodologies for C-H Activation and Direct Functionalization on Complex Aromatics
C-H activation is a powerful strategy in organic synthesis that allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. numberanalytics.com This approach offers a more efficient and atom-economical way to construct complex molecules. numberanalytics.com
For a molecule like this compound, which has two available C-H bonds, C-H activation presents an opportunity for direct functionalization. The primary challenges are controlling the regioselectivity (which C-H bond reacts) and chemoselectivity (avoiding reactions at the C-halogen bonds).
Advanced methodologies to address these challenges include:
Directing Groups: A directing group is a functional group that is part of the substrate and coordinates to the metal catalyst, guiding it to activate a specific C-H bond, often in the ortho position. acs.org While the target molecule itself lacks a strong directing group, it could be derivatized to install one temporarily, enabling selective functionalization.
Transient Directing Groups: This emerging strategy involves the in-situ formation of a directing group from an additive and the substrate, which guides the C-H activation and is then released, avoiding separate installation and removal steps.
Ligand-Controlled Regioselectivity: The development of sophisticated ligands for transition metal catalysts can influence the steric and electronic environment around the metal center, thereby controlling which C-H bond is activated even in the absence of a strong directing group. This is a major focus of current research, aiming to achieve meta or para C-H functionalization. acs.org
The table below outlines strategies for C-H activation.
| Strategy | Description | Key Advantage | Catalyst Example |
| Directing Group Assistance | A functional group on the molecule directs the catalyst to a specific C-H bond. numberanalytics.comacs.org | High regioselectivity for ortho-functionalization. acs.org | Palladium (Pd), Rhodium (Rh) |
| Ligand-Enabled Selectivity | The ligand on the metal catalyst controls which C-H bond is activated. | Can achieve non-traditional selectivity (e.g., meta). acs.org | Palladium (Pd) with specialized ligands |
| Innate Substrate Selectivity | Reaction occurs at the most electronically or sterically accessible C-H bond. | Does not require substrate modification. | Iron (Fe), Ruthenium (Ru) |
Future Directions in Computational Modeling for Polyhalogenated Systems
Computational chemistry has become an indispensable tool for modern chemical research, providing deep insights into molecular structure, reactivity, and reaction mechanisms. For complex polyhalogenated systems like this compound, computational modeling offers several future directions.
Predicting Regioselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways for catalytic processes. By calculating the energy barriers for C-H activation at different positions or for reactions at the C-Br versus the C-Cl bond, researchers can predict the most likely outcome of a reaction and design catalysts or conditions to favor a desired product.
Designing Novel Catalysts: Computational models can be used to design new ligands and catalysts in silico. By simulating how a catalyst interacts with the substrate, chemists can rationally modify its structure to improve its activity, stability, and selectivity before committing to lengthy and expensive experimental synthesis.
Understanding Non-Covalent Interactions: Halogen atoms participate in unique non-covalent interactions known as halogen bonds. These interactions can play a critical role in the solid-state packing of materials, influencing their electronic properties. Computational modeling can accurately describe these forces, aiding in the design of functional materials with desired crystal structures and properties.
Elucidating Reaction Mechanisms: Modeling can help elucidate complex catalytic cycles, identify key intermediates, and understand the role of solvents and additives. This fundamental understanding is crucial for optimizing existing reactions and developing entirely new transformations.
Integration of this compound as a Strategic Building Block in Complex Synthetic Endeavors
The strategic deployment of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This compound, with its distinct arrangement of halogen and methyl substituents, presents a versatile platform for a variety of chemical transformations. The differential reactivity of the bromine and chlorine atoms, influenced by the electronic effects of the fluorine and methyl groups, allows for its selective functionalization in sequential synthetic steps.
For instance, compounds with similar substitution patterns, such as 1-bromo-4-chloro-2-fluorobenzene (B27433) and 1-bromo-2-chloro-4-fluorobenzene, are known to be valuable intermediates. They are frequently employed in the synthesis of pharmaceutical ingredients and catalysts, often leveraging the bromo-substituent for initial cross-coupling, followed by subsequent modification at the chloro-position under more forcing conditions or via alternative chemistries like nucleophilic aromatic substitution, which can be activated by the fluorine substituent.
The general synthetic utility of such compounds is highlighted in the preparation of biaryl structures, which are common motifs in drug candidates and organic electronic materials. The strategic placement of the methyl and fluoro groups on the this compound ring can also be exploited to influence the conformation of the target molecule and to modulate its physicochemical properties, such as lipophilicity and metabolic stability.
Q & A
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations ().
- Storage : Keep in a dark, airtight container at 0–6°C to prevent decomposition ().
- Spill Management : Absorb with vermiculite or sand; avoid water to prevent hydrolysis ().
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration ().
How can contradictory data on reaction yields or byproduct formation be resolved in synthesis optimization?
Q. Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically to identify critical factors.
- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., dibrominated isomers, ).
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to pinpoint side reactions.
Case Example : Contradictory yields in bromination steps may arise from competing radical pathways; adding radical inhibitors (e.g., TEMPO) can suppress undesired pathways ().
What strategies are effective for separating positional isomers (e.g., 1-Bromo-4-chloro-2-fluorobenzene vs. 1-Bromo-3-chloro-4-fluorobenzene)?
Q. Methodological Answer :
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) ().
- Derivatization : Convert isomers to esters or amides with differing polarities for easier separation.
- Crystallization : Exploit solubility differences in ethanol/water mixtures at low temperatures ().
How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?
Q. Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine at the 1-position is more reactive than chlorine or fluorine due to lower C-Br bond dissociation energy.
- Directing Effects : The electron-withdrawing fluorine at position 3 deactivates the ring, slowing electrophilic attacks but stabilizing intermediates in SNAr reactions.
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict sites for nucleophilic/electrophilic attack ().
What analytical methods validate the purity of this compound for publication standards?
Q. Methodological Answer :
- Purity Criteria : ≥95% by GC () or HPLC ().
- Elemental Analysis : Match calculated vs. observed C, H, Br, Cl, F percentages (tolerance ±0.3%).
- Residual Solvents : Headspace GC-MS to detect traces of DCM, THF, or DMF (USP/EP guidelines).
Documentation : Include full spectral data (NMR, IR, MS) and chromatograms in supplementary materials ().
How can degradation products of this compound be identified under accelerated stability testing?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
